2-Bromo-2-fluoropropanoic acid

Description

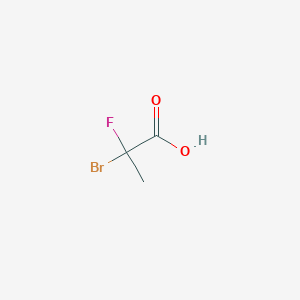

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-2-fluoropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrFO2/c1-3(4,5)2(6)7/h1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTEGOWVITUUIFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30473465 | |

| Record name | 2-bromo-2-fluoropropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132629-22-2 | |

| Record name | 2-bromo-2-fluoropropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-2-fluoropropanoic Acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of halogen atoms, particularly fluorine, has become a cornerstone for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1][2] 2-Bromo-2-fluoropropanoic acid, a halogenated carboxylic acid, represents a versatile building block with significant potential in the synthesis of novel therapeutic agents. The presence of both bromine and fluorine at the α-carbon imparts unique reactivity and conformational constraints, making it an attractive scaffold for the design of enzyme inhibitors, metabolic probes, and other biologically active compounds. This guide provides a comprehensive overview of the synthesis, characterization, reactivity, and potential applications of this compound, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthetic chemistry and drug development. The key properties of this compound are summarized in the table below, based on available data.[3]

| Property | Value | Source |

| Molecular Formula | C₃H₄BrFO₂ | [3] |

| Molecular Weight | 170.96 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 132629-22-2 | [3] |

| Appearance | Expected to be a liquid or low-melting solid | N/A |

| Boiling Point | Not available | N/A |

| Melting Point | Not available | N/A |

| Solubility | Expected to be soluble in organic solvents | N/A |

Synthesis of this compound

A plausible and efficient synthesis of this compound can be envisioned through a two-step process starting from the readily available propanoic acid. This approach leverages the well-established Hell-Volhard-Zelinsky reaction for α-bromination, followed by a nucleophilic fluorination reaction.[4][5]

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Bromopropanoic Acid via Hell-Volhard-Zelinsky Reaction [5]

-

To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add propanoic acid and a catalytic amount of red phosphorus.

-

Slowly add bromine from the dropping funnel. The reaction is exothermic and should be controlled by external cooling if necessary.

-

After the addition is complete, heat the reaction mixture to reflux for several hours until the red color of bromine disappears.

-

Distill the reaction mixture to obtain 2-bromopropionyl bromide.

-

Carefully hydrolyze the 2-bromopropionyl bromide by adding it to water.

-

Extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-bromopropanoic acid.

-

Purify the product by vacuum distillation.

Step 2: Synthesis of this compound

A direct and selective method for the introduction of fluorine at the α-position of 2-bromopropanoic acid would involve the use of an electrophilic fluorinating agent.

-

Dissolve 2-bromopropanoic acid in a suitable aprotic solvent (e.g., acetonitrile).

-

Add an electrophilic fluorinating reagent, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

-

The reaction may require a catalyst, such as a Lewis acid, and heating to proceed at a reasonable rate.

-

Monitor the reaction progress by an appropriate technique (e.g., TLC, GC-MS, or NMR).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Extract the product with an organic solvent.

-

Dry the organic layer, remove the solvent, and purify the final product by column chromatography or distillation.

Spectroscopic Characterization (Predicted)

Due to the absence of publicly available experimental spectra for this compound, the following characterization is based on predictions from analogous structures and established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR, ¹³C NMR, and ¹⁹F NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| ¹H | ~11-13 | Singlet (broad) | - | -COOH |

| ~2.2-2.5 | Doublet of doublets | J(H-F) ≈ 15-20 Hz, J(H-H) ≈ 7 Hz | -CH₃ | |

| ¹³C | ~170-175 | Doublet | J(C-F) ≈ 20-30 Hz | -COOH |

| ~80-90 | Doublet | J(C-F) ≈ 180-200 Hz | C-BrF | |

| ~20-25 | Doublet | J(C-F) ≈ 5-10 Hz | -CH₃ | |

| ¹⁹F | ~ -150 to -170 (vs. CFCl₃) | Quartet | J(F-H) ≈ 15-20 Hz | C-F |

Rationale for Predictions:

-

¹H NMR: The carboxylic acid proton is expected to be a broad singlet in the downfield region.[6] The methyl protons will be a doublet due to coupling with the fluorine atom on the adjacent carbon, and this doublet may be further split into a doublet of doublets if there is significant coupling to the bromine, though H-Br coupling is not typically resolved. The magnitude of the H-F coupling is estimated based on typical values for geminal H-F coupling.

-

¹³C NMR: The carboxyl carbon will appear downfield and will be split into a doublet by the adjacent fluorine.[7][8] The α-carbon, directly attached to both bromine and fluorine, will be significantly downfield and will exhibit a large one-bond C-F coupling constant.[7][8] The methyl carbon will also show a smaller two-bond C-F coupling.

-

¹⁹F NMR: The fluorine chemical shift is predicted based on the shifts of similar aliphatic fluorides.[9] It will appear as a quartet due to coupling with the three equivalent protons of the methyl group.[5]

Infrared (IR) Spectroscopy

Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |

| 1700-1725 | Strong | C=O stretch (carboxylic acid dimer) |

| 1210-1320 | Strong | C-O stretch |

| 1000-1100 | Strong | C-F stretch |

| 500-600 | Medium-Strong | C-Br stretch |

Rationale for Predictions: The IR spectrum is expected to be dominated by the characteristic broad O-H stretch and the strong C=O stretch of a hydrogen-bonded carboxylic acid dimer.[10][11][12] The C-F and C-Br stretching vibrations will appear in the fingerprint region.[13]

Mass Spectrometry (MS)

Predicted Fragmentation Pattern (Electron Ionization)

| m/z | Proposed Fragment |

| 170/172 | [M]⁺ (Molecular ion with Br isotopes) |

| 125/127 | [M - COOH]⁺ |

| 91 | [M - Br]⁺ |

| 79/81 | [Br]⁺ |

| 45 | [COOH]⁺ |

Rationale for Predictions: The mass spectrum will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[14] Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group and α-cleavage.[15] Loss of the bromine and fluorine atoms are also expected fragmentation pathways.

Reactivity and Potential Transformations

The reactivity of this compound is primarily dictated by the presence of the two halogen atoms and the carboxylic acid functionality at the α-position. This arrangement makes the α-carbon highly electrophilic and susceptible to nucleophilic attack.

Caption: Key reaction pathways of this compound.

-

Nucleophilic Substitution: The bromine atom is a good leaving group, and its departure is facilitated by the electron-withdrawing fluorine atom and the adjacent carbonyl group. This makes the α-carbon susceptible to Sₙ2 reactions with a variety of nucleophiles, such as amines, thiols, and azides, providing access to a range of α-substituted α-fluoropropanoic acid derivatives.

-

Carboxylic Acid Derivatives: The carboxylic acid group can undergo standard transformations such as esterification and amide bond formation. These reactions allow for the incorporation of the 2-bromo-2-fluoropropionyl moiety into larger molecules.

Applications in Drug Development

The unique structural features of this compound make it a valuable building block in drug discovery.

-

Introduction of Fluorine: Fluorine substitution is a widely used strategy to enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] this compound provides a direct route to introduce a fluorinated stereocenter.

-

Peptidomimetics and Enzyme Inhibitors: The α,α-dihalo-substituted propanoic acid scaffold can be used to synthesize non-natural amino acids and peptidomimetics. These can act as inhibitors of enzymes such as proteases and kinases by mimicking the transition state of the enzymatic reaction.

-

Anti-inflammatory Agents: Derivatives of 2-aryl-2-fluoropropanoic acids have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs).[16][17][18] The fluorine atom at the α-position can prevent in vivo epimerization, which can lead to a more favorable pharmacological profile.[18] A patent has been filed for 2-aryl-2-fluoropropanoic acid derivatives for the treatment of inflammatory diseases.[19]

Safety and Handling

This compound is expected to be a corrosive and toxic compound. Appropriate safety precautions must be taken when handling this substance.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors or dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a promising building block for the synthesis of complex and biologically active molecules. Its unique combination of functional groups offers a versatile platform for the introduction of fluorine and for further chemical modifications. While experimental data for this specific compound is limited, this guide provides a comprehensive, predictive overview of its synthesis, characterization, and potential applications based on the well-established principles of organic chemistry and data from closely related analogues. As the demand for novel fluorinated pharmaceuticals continues to grow, the utility of synthons like this compound is poised to expand, making it a valuable tool for researchers in the field of drug discovery.

References

-

Yamakawa, N., et al. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of Medicinal Chemistry, 53(21), 7879-82. [Link]

-

PubMed. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. [Link]

-

PubChem. 2-Bromo-2-methylpropanoic acid. [Link]

-

NIH. (2017). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Impact of Fluorine and Bromine in 2-Bromo-4-fluorobenzoic Acid for Synthesis. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Impact of Fluorine and Bromine on the Reactivity of 2-Bromo-4-fluoroacetophenone. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]

-

PubChem. This compound. [Link]

-

NIST. 2-Bromopropanoic acid. [Link]

-

AD Pharmachem. High Quality 2-Bromo Propionic Acid. [Link]

-

Fluorine notes. (2019). December 2019 — "Synthesis of 2-fluorooctanoic acid: an advanced organic chemistry laboratory experiment". [Link]

-

University of California, Santa Barbara. Fluorine NMR. [Link]

-

Organic Syntheses. β-BROMOPROPIONIC ACID. [Link]

-

YouTube. (2025). 2-BROMOPROPIONIC ACID SYNTHESIS.#ncchem. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of 2-Bromo-2-methylpropionic Acid in Pharma Synthesis. [Link]

-

NIH. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0252391). [Link]

-

NIST. 2-Bromopropanoic acid. [Link]

-

PrepChem.com. Preparation of 2-bromopropionic acid. [Link]

-

PubChem. 2-Bromo-2,2-difluoroacetic acid. [Link]

-

Doc Brown's Chemistry. C3H7Br CH3CHBrCH3 infrared spectrum of 2-bromopropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes. [Link]

-

ResearchGate. (2025). Reaction of α-bromocarboxylic acids with hydrazine and dimethylhydrazine. [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid. [Link]

-

Doc Brown's Chemistry. 13C NMR spectrum: 2-bromo-2-methylpropane. [Link]

-

Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. [Link]

- Google Patents.

-

PubChem. Ethyl 2-bromo-2-fluoropropanoate. [Link]

-

ACS Publications. Dual Roles of Ethyl Bromodifluoroacetate in the Formation of Fluorine-containing Heteroaromatic Compounds a. [Link]

- Google Patents.

-

NIH. Ethyl 2-bromopropionate. [Link]

-

NIH. Ethyl 2-Fluoropropionate. [Link]

-

Quora. (2018). How to convert propanoic acid into 2-bromopropionic acid. [Link]

- Google Patents. WO2008075184A2 - 2-aryl-2-fluoropropanoic acids and derivatives and pharmaceutical compositions containing them.

-

PubMed. (1994). Mass spectral study of chlorofluorocarbons (CFCs) and potential alternatives (HCFCs and HFCs). [Link]

-

PubMed. (2008). Vibrational spectroscopy of perfluorocarboxylic acids from the infrared to the visible regions. [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

-

ResearchGate. Infrared Spectra of Hydrogen Bond Network in Lamellar Perfluorocarboxylic Acid Monohydrates. [Link]

-

NIST. Propanoic acid, 2-bromo-, ethyl ester. [Link]

-

NIST. Propanoic acid, 2-bromo-, ethyl ester. [Link]

-

SpectraBase. ETHYL-2-FLUORO-2-PHENYL-PROPANOATE - Optional[19F NMR] - Chemical Shifts. [Link]

-

SpectraBase. Ethyl-D,L-2-bromopropionate - Optional[13C NMR] - Chemical Shifts. [Link]

- Google Patents. US6103931A - Process for preparing (R)-2-bromo-3-phenyl-propionic acid.

-

Sciencemadness.org. (2005). 2-Br Propionic Acid Physical Properties. [Link]

-

Eureka | Patsnap. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]

-

ResearchGate. Fig. S1 1 H NMR spectrum of 2-(N-Ethylanilino)ethyl bromopropionate in.... [Link]

-

Agilent. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. [Link]

-

MDPI. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. [Link]

-

Chemistry LibreTexts. (2024). 13.12: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Doc Brown's Chemistry. C3H7Br CH3CHBrCH3 C-13 nmr spectrum of 2-bromopropane analysis of chemical shifts .... [Link]

-

PubMed. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. [Link]

-

YouTube. (2023). Mass Fragmentation of Esters, Amides, Carboxylic Acid, Ethers and Alkyl Halide. [Link]

-

Wiley Online Library. Identification of low molecular weight organic acids by ion chromatography/hybrid quadrupole timeofflight mass spectrometry duri. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Ethyl 2-bromopropionate(535-11-5) 1H NMR [m.chemicalbook.com]

- 3. This compound | C3H4BrFO2 | CID 11816118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. prepchem.com [prepchem.com]

- 6. US3959364A - Preparation of arylalkanoic acids - Google Patents [patents.google.com]

- 7. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 8. C3H7Br CH3CHBrCH3 C-13 nmr spectrum of 2-bromopropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isopropyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. azom.com [azom.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. US6103931A - Process for preparing (R)-2-bromo-3-phenyl-propionic acid - Google Patents [patents.google.com]

- 14. youtube.com [youtube.com]

- 15. Ethyl 2-Fluoropropionate | C5H9FO2 | CID 265947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. CN103044245A - Method for preparing 2-fluoropropionate - Google Patents [patents.google.com]

- 17. Ethyl 2-bromo-2-fluoropropanoate | C5H8BrFO2 | CID 13679272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. WO2008075184A2 - 2-aryl-2-fluoropropanoic acids and derivatives and pharmaceutical compositions containing them - Google Patents [patents.google.com]

2-Bromo-2-fluoropropanoic acid CAS number and properties

An In-Depth Technical Guide to 2-Bromo-2-fluoropropanoic Acid (CAS: 132629-22-2)

Introduction

This compound is a halogenated carboxylic acid of significant interest to the fields of organic synthesis and pharmaceutical development. Its structure is distinguished by a chiral center at the α-carbon, which is substituted with both a bromine and a fluorine atom. This unique arrangement of functional groups imparts versatile reactivity, making it a valuable building block for constructing complex molecular architectures. The presence of fluorine can enhance the metabolic stability and binding affinity of target molecules, while the bromine atom serves as a reactive handle for a variety of chemical transformations, including nucleophilic substitutions and cross-coupling reactions. This guide provides a comprehensive overview of this compound, detailing its properties, potential synthetic strategies, applications, and handling protocols for researchers and drug development professionals.

Core Chemical Identity and Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. This compound is identified by the CAS number 132629-22-2[1][2][3][4].

Chemical Structure

Caption: Structure of this compound.

Identifiers and Descriptors

| Identifier | Value | Source |

| CAS Number | 132629-22-2 | [1][2] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₃H₄BrFO₂ | [1][2] |

| InChI | InChI=1S/C3H4BrFO2/c1-3(4,5)2(6)7/h1H3,(H,6,7) | [1] |

| InChIKey | ZTEGOWVITUUIFA-UHFFFAOYSA-N | [1] |

| SMILES | CC(C(=O)O)(F)Br | [1] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 170.96 g/mol | [1] |

| Monoisotopic Mass | 169.93787 Da | [1] |

| XLogP3 | 1.2 | [1] |

| Polar Surface Area | 37.3 Ų | [1] |

| Rotatable Bond Count | 1 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Synthesis and Mechanistic Considerations

The synthesis of α,α-dihalo-carboxylic acids, particularly those with two different halogens on a chiral center, presents a significant synthetic challenge. While a specific, validated protocol for this compound is not detailed in the provided search results, a logical synthetic pathway can be proposed based on established organohalogen chemistry, such as the Hell-Volhard-Zelinsky reaction for α-bromination.

Proposed Synthetic Workflow

A plausible route involves the sequential halogenation of a propanoic acid derivative. The choice of which halogen to introduce first and the specific reagents are critical for achieving good yield and purity.

Caption: Proposed workflow for the synthesis of this compound.

Causality Behind Experimental Choices:

-

Starting Material: Beginning with an existing propanoic acid derivative provides the core carbon skeleton.

-

Sequence of Halogenation: Introducing fluorine first via an electrophilic fluorinating agent might be advantageous. Subsequent α-bromination, potentially using N-bromosuccinimide (NBS) with a catalytic amount of phosphorus tribromide (PBr₃), could then proceed. This sequence is often chosen because direct bromination of the parent acid is a well-established method[5][6].

-

Catalyst: The use of a phosphorus halide catalyst in α-bromination is crucial as it converts the carboxylic acid into an acyl halide in situ. This intermediate readily enolizes, which is the reactive species that undergoes halogenation at the α-position.

This proposed method would result in a racemic mixture, requiring a subsequent chiral resolution step if a single enantiomer is desired for pharmaceutical applications.

Applications in Research and Drug Development

Halogenated carboxylic acids are staple intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs)[7][8]. The unique combination of bromine and fluorine in this compound makes it a particularly powerful synthon.

-

Versatile Synthetic Intermediate : It serves as a key building block for introducing the bromo-fluoro-methyl group into larger molecules. The reactive bromine atom can be easily displaced by nucleophiles or used in transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds[7].

-

Pharmaceutical Synthesis : In drug development, this compound is a precursor for synthesizing complex molecules, including novel non-steroidal anti-inflammatory drugs (NSAIDs) or their analogues[9]. The incorporation of a fluorine atom often improves a drug's pharmacokinetic profile by blocking metabolic oxidation sites and increasing its lipophilicity.

-

Agrochemicals and Materials Science : Similar to other brominated acids, it has potential applications in producing agrochemicals like herbicides and in polymer chemistry as a functional monomer to modify material properties[8][10].

Caption: Role as a versatile precursor in chemical synthesis.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound was not found, data from structurally related compounds like 2-bromopropionic acid and 2-bromo-3-fluoropropionic acid indicate that it should be handled as a corrosive material that can cause severe skin burns and eye damage[11][12][13].

Hazard Summary & Personal Protective Equipment (PPE)

| Hazard Class | Precautionary Statement | Required PPE |

| Corrosive | Causes severe skin burns and eye damage (H314)[13]. May be corrosive to metals (H290). | Chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield. A lab coat or chemical-resistant apron is mandatory[12][13]. |

| Inhalation | May cause respiratory irritation. | Use only in a well-ventilated area or under a chemical fume hood[12][14]. |

| Ingestion | Harmful if swallowed. Do not induce vomiting[12]. | Do not eat, drink, or smoke when handling[12]. |

Handling and First Aid Protocol

-

Engineering Controls : Always handle this compound within a certified chemical fume hood to avoid inhalation of vapors. Ensure an eyewash station and safety shower are immediately accessible[14].

-

Skin Contact : If contact occurs, immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention[12][13][14].

-

Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention[12][13].

-

Ingestion : Rinse mouth with water. Do NOT induce vomiting, as this can cause perforation of the esophagus[12]. Call a poison control center or physician immediately.

-

Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials. The container should be tightly closed and made of corrosive-resistant material. Store locked up[12][13].

Analytical Characterization (Expected Profile)

Validating the identity and purity of this compound is critical. While specific spectra are not available in the search results, a predicted analytical profile can be described based on its structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum would be expected to show two main signals: a quartet for the carboxylic acid proton (due to its acidic nature, this may be a broad singlet) and a doublet for the methyl (CH₃) protons, which are split by the adjacent fluorine atom.

-

¹³C NMR : Three signals would be expected: one for the methyl carbon, one for the carboxylic carbon, and one for the α-carbon. The α-carbon signal would show a large coupling constant (J-coupling) with the directly attached fluorine atom.

-

¹⁹F NMR : This would show a single resonance, which should appear as a quartet due to coupling with the three protons of the adjacent methyl group.

-

-

Mass Spectrometry (MS) : The mass spectrum should show a characteristic isotopic pattern for the molecular ion due to the presence of one bromine atom (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes).

-

Infrared (IR) Spectroscopy : The IR spectrum would be dominated by a very broad absorption band for the O-H stretch of the carboxylic acid (typically ~2500-3300 cm⁻¹) and a sharp, strong absorption for the C=O stretch (typically ~1700-1725 cm⁻¹).

Conclusion

This compound (CAS: 132629-22-2) is a highly functionalized and reactive building block with considerable potential in pharmaceutical and chemical synthesis. Its defining structural feature—a stereocenter bearing both bromine and fluorine—provides a gateway to a wide range of complex molecules. While its synthesis and handling require careful consideration due to its reactivity and corrosive nature, its value as a synthetic intermediate is clear. Further research into its applications, particularly in the development of novel therapeutics, will continue to define its role in modern chemistry.

References

-

PubChem. This compound | C3H4BrFO2 | CID 11816118. [Link]

-

AD PHARMACHEM. High Quality 2-Bromo Propionic Acid. [Link]

-

ChemBK. 2-Bromopropanoic acid. [Link]

-

Cheméo. Chemical Properties of 2-Bromopropanoic acid (CAS 598-72-1). [Link]

-

National Institutes of Health (NIH). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. [Link]

-

NIST WebBook. 2-Bromopropanoic acid. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Versatile Applications of 2-Bromo-2'-fluoroacetophenone in Pharmaceutical Development. [Link]

-

ResearchGate. Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid. [Link]

-

NIST WebBook. 2-Bromopropanoic acid IR Spectrum. [Link]

-

YouTube. 2-BROMOPROPIONIC ACID SYNTHESIS.#ncchem. [Link]

-

PubChem. 2-Bromopropionic acid | C3H5BrO2 | CID 11729. [Link]

-

S D Fine-Chem Ltd. 2-BROMOPROPIONIC ACID (FOR SYNTHESIS). [Link]

-

NIST WebBook. 2-Bromopropanoic acid Mass Spectrum. [Link]

-

PrepChem.com. Preparation of 2-bromopropionic acid. [Link]

Sources

- 1. This compound | C3H4BrFO2 | CID 11816118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synquestlabs.com [synquestlabs.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 2-Bromo-2-fluoropropionic acid | 132629-22-2 [chemicalbook.com]

- 5. m.youtube.com [m.youtube.com]

- 6. prepchem.com [prepchem.com]

- 7. nbinno.com [nbinno.com]

- 8. chemimpex.com [chemimpex.com]

- 9. researchgate.net [researchgate.net]

- 10. adpharmachem.com [adpharmachem.com]

- 11. 2-ブロモ-3-フルオロプロピオン酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to 2-Bromo-2-fluoropropanoic Acid: Synthesis, Properties, and Pharmaceutical Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Carboxylic Acids in Medicinal Chemistry

The introduction of halogen atoms, particularly fluorine, into bioactive molecules is a cornerstone of modern drug design. Fluorine's unique properties—high electronegativity, small size, and ability to form strong bonds with carbon—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When combined with other halogens, such as bromine, at a stereogenic center, a versatile chemical scaffold is created, ripe for further functionalization. 2-Bromo-2-fluoropropanoic acid is one such molecule, a chiral α-halo-α-fluorocarboxylic acid with significant potential as a building block in the synthesis of novel pharmaceuticals. This guide provides a comprehensive overview of its properties, plausible synthetic routes based on established chemical principles, and its anticipated role in drug discovery and development.

Table of Contents

-

Physicochemical and Spectroscopic Properties

-

Plausible Synthetic Methodologies

-

Key Chemical Reactivity and Transformations

-

Applications in Drug Development: A Forward Look

-

Safety, Handling, and Storage

-

References

Physicochemical and Spectroscopic Properties

This compound, with the chemical formula C₃H₄BrFO₂, is a chiral carboxylic acid containing both bromine and fluorine atoms at the alpha position.[1]

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₃H₄BrFO₂ |

| Molecular Weight | 170.96 g/mol |

| CAS Number | 132629-22-2 |

| Appearance | Not specified, likely a liquid or low-melting solid |

| Computed XLogP3 | 1.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

Spectroscopic Characterization (Anticipated)

-

¹H NMR: The spectrum would likely show a quartet for the methyl protons (CH₃) due to coupling with the fluorine atom and a singlet for the carboxylic acid proton. The chemical shift of the methyl group would be influenced by the adjacent electronegative halogens.

-

¹³C NMR: Three distinct signals would be expected: one for the methyl carbon, one for the quaternary α-carbon (split by fluorine), and one for the carbonyl carbon of the carboxylic acid.

-

¹⁹F NMR: A quartet would be anticipated, arising from the coupling with the three methyl protons.

-

Infrared (IR) Spectroscopy: A broad O-H stretch characteristic of a carboxylic acid would be prominent around 2500-3300 cm⁻¹. A strong C=O stretch for the carbonyl group would be expected around 1700 cm⁻¹. The C-Br and C-F stretching frequencies would appear in the fingerprint region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation would likely involve the loss of the carboxyl group and the halogen atoms.

Plausible Synthetic Methodologies

Direct, published synthetic protocols for this compound are not widely available. However, established methods for the synthesis of α-halocarboxylic acids provide a strong foundation for proposing viable synthetic routes.

α-Bromination of 2-Fluoropropanoic Acid

A logical approach would be the α-bromination of 2-fluoropropanoic acid. The Hell-Volhard-Zelinskii (HVZ) reaction is a classic method for the α-bromination of carboxylic acids.[4][5][6]

Reaction Causality: The reaction proceeds via the formation of an acyl bromide intermediate, which more readily enolizes than the parent carboxylic acid. The enol then undergoes electrophilic attack by bromine at the α-position.

Figure 1: Conceptual workflow for the synthesis of this compound via an analogous Hell-Volhard-Zelinskii reaction.

Experimental Protocol (Hypothetical):

-

Acyl Bromide Formation: In a flask equipped with a reflux condenser and a dropping funnel, place 2-fluoropropanoic acid and a catalytic amount of red phosphorus.

-

Bromination: Slowly add bromine to the reaction mixture. The reaction is typically exothermic and may require cooling to control the rate.

-

Reaction Completion: After the addition of bromine is complete, gently heat the mixture to drive the reaction to completion.

-

Hydrolysis: Carefully add water to the reaction mixture to hydrolyze the intermediate 2-bromo-2-fluoropropanoyl bromide to the final product.

-

Purification: The product would then be isolated and purified, likely through distillation under reduced pressure.

Electrophilic Fluorination of 2-Bromopropanoic Acid Derivatives

Another plausible route involves the electrophilic fluorination of an enolate derived from a 2-bromopropanoic acid ester.

Reaction Causality: The ester of 2-bromopropanoic acid can be deprotonated at the α-position using a strong, non-nucleophilic base to form an enolate. This enolate can then be trapped by an electrophilic fluorine source. Subsequent hydrolysis of the ester would yield the desired carboxylic acid. A similar approach has been used for the synthesis of 2-aryl-2-fluoropropanoic acids.[7]

Figure 2: Conceptual workflow for the synthesis of this compound via electrophilic fluorination.

Key Chemical Reactivity and Transformations

The reactivity of this compound is dominated by the presence of the carboxylic acid group and the two halogen atoms at the α-position.

-

Reactions of the Carboxylic Acid: The carboxylic acid moiety can undergo standard transformations such as esterification, amide formation, and reduction to the corresponding alcohol.

-

Nucleophilic Substitution: The bromine atom is a good leaving group and can be displaced by various nucleophiles. This allows for the introduction of a wide range of functional groups at the α-position, making it a valuable synthetic intermediate. The presence of the adjacent fluorine atom may influence the rate and stereochemical outcome of these substitution reactions.

-

Elimination Reactions: Treatment with a strong, non-nucleophilic base could potentially lead to elimination of HBr to form 2-fluoroacrylic acid.

Applications in Drug Development: A Forward Look

While specific applications of this compound in marketed drugs are not documented, its structural motifs are found in various pharmaceutically active compounds. Its utility can be inferred from the applications of structurally similar molecules.[8][9]

A Building Block for Novel Amino Acids

The displacement of the bromide with an azide group, followed by reduction, would provide a route to 2-amino-2-fluoropropanoic acid, a non-proteinogenic amino acid. The incorporation of such unnatural amino acids into peptides can enhance their proteolytic stability and conformational properties.

Synthesis of Fluorinated Analogues of Bioactive Molecules

This compound can serve as a precursor for introducing the 2-fluoro-propanoic acid moiety into larger molecules. For example, esterification or amidation with a suitable alcohol or amine-containing scaffold could be a key step in the synthesis of novel drug candidates. The presence of the fluorine atom can block metabolic oxidation at the α-position, a common strategy to improve the pharmacokinetic profile of a drug. The synthesis of fluorinated analogues of NSAIDs like ibuprofen has been explored to prevent unwanted epimerization in vivo.[7]

Precursor for α-Fluoro-α,β-Unsaturated Esters

Through a sequence of esterification followed by elimination, this compound could be a starting material for the synthesis of α-fluoro-α,β-unsaturated esters, which are important intermediates in various organic transformations, including Diels-Alder and Michael addition reactions.

Figure 3: Potential applications of this compound in pharmaceutical and chemical synthesis.

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely disseminated, its safety profile can be inferred from that of other α-halocarboxylic acids like 2-bromopropionic acid.[10] These compounds are generally corrosive and can cause severe skin burns and eye damage.

-

Handling: Use in a well-ventilated fume hood is mandatory. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. The container should be tightly sealed to prevent exposure to moisture.

Conclusion: A Versatile Reagent for Future Discovery

This compound represents a promising, albeit currently underutilized, building block for medicinal chemistry and organic synthesis. Its unique combination of a carboxylic acid functional group and two different halogen atoms at a chiral center provides a wealth of opportunities for creating diverse and complex molecular architectures. While detailed synthetic and application data remain to be published, the foundational principles of organic chemistry allow us to confidently predict its reactivity and potential. As the demand for novel, metabolically robust, and potent pharmaceuticals continues to grow, the strategic use of versatile reagents like this compound will undoubtedly play a crucial role in advancing the frontiers of drug discovery.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

NCChem. 2-BROMOPROPIONIC ACID SYNTHESIS.#ncchem. YouTube. [Link]

-

Sciencemadness.org. 2-Br Propionic Acid Physical Properties. [Link]

-

Ojima, I., et al. A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Molecules. 2012, 17(6), 7356-7377. [Link]

-

PrepChem.com. Preparation of 2-bromopropionic acid. [Link]

-

AD PHARMACHEM. High Qulity 2-Bromo Propionic Acid. [Link]

-

Quora. How to convert propanoic acid into 2-bromopropionic acid. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Bromo-2-methylpropionic Acid in Pharma Synthesis. [Link]

-

NIST. 2-Bromopropanoic acid - IR Spectrum. [Link]

-

NIST. 2-Bromopropanoic acid - Mass Spectrum. [Link]

-

Chem-Impex. 2-Bromopropionic acid. [Link]

-

SD Fine-Chem Limited. 2-bromopropionic acid (for synthesis). [Link]

Sources

- 1. This compound | C3H4BrFO2 | CID 11816118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromopropanoic acid [webbook.nist.gov]

- 3. 2-Bromopropanoic acid [webbook.nist.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. adpharmachem.com [adpharmachem.com]

- 6. quora.com [quora.com]

- 7. A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. chemimpex.com [chemimpex.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Early Research on Fluorinated Carboxylic Acids

A Senior Application Scientist's Perspective on the Dawn of Organofluorine Chemistry

For researchers and professionals in drug development and materials science, understanding the genesis of a class of compounds is not merely an academic exercise; it is fundamental to grasping their intrinsic properties, potential applications, and inherent challenges. The story of fluorinated carboxylic acids is a compelling narrative of chemical ingenuity, accidental discovery, and the slow dawn of awareness regarding their profound environmental and biological implications. This guide eschews a conventional template to present a logical, causality-driven exploration of the foundational research that brought these remarkable molecules from laboratory curiosities to industrial cornerstones.

Part 1: The Genesis - Taming Elemental Fluorine

The journey into fluorinated organic compounds began not with the acids themselves, but with the formidable challenge of controlling fluorine's extreme reactivity. Early chemists who attempted to react elemental fluorine directly with organic matter were often met with violent, charring explosions. The breakthrough came from a more subtle approach: halogen exchange.

The Swarts Reaction: A Gateway to Organofluorine Chemistry

In the 1890s, the Belgian chemist Frédéric Swarts pioneered one of the first reliable methods for introducing fluorine into organic molecules.[1] His technique, now known as the Swarts reaction, involved the displacement of chlorine or bromine atoms with fluorine using anhydrous metal fluorides, most notably antimony trifluoride (SbF₃), often with a catalytic amount of antimony pentachloride (SbCl₅) to enhance reactivity.[1][2] This method provided a controlled, stepwise entry into the world of organofluorine chemistry, avoiding the brute-force approach of direct fluorination.[1]

The causality behind this choice is elegant: the reaction leverages the difference in electronegativity and bond strength between carbon-halogen bonds. The highly polarized metal-fluoride bond facilitates the nucleophilic attack of the fluoride ion, displacing the less electronegative and more weakly bonded chlorine or bromine atom. This innovation was instrumental, paving the way for the industrial synthesis of chlorofluorocarbons (CFCs) like Freon-12, which were initially hailed for their non-flammability and stability.[3][4]

The following protocol is a generalized representation of the method Swarts developed to synthesize early chlorofluorocarbons, the precursors to more complex fluorinated molecules.

Objective: To synthesize trichlorofluoromethane (CCl₃F) from carbon tetrachloride (CCl₄).

Materials:

-

Carbon tetrachloride (CCl₄), anhydrous

-

Antimony trifluoride (SbF₃), anhydrous

-

Antimony pentachloride (SbCl₅), as catalyst

-

Reaction flask with reflux condenser and distillation setup

-

Heating mantle

-

Collection vessel cooled in an ice bath

Methodology:

-

Apparatus Setup: Assemble a dry reaction flask equipped with a reflux condenser. The outlet of the condenser should be connected to a distillation arm leading to a collection vessel cooled in an ice bath. All glassware must be thoroughly dried to prevent side reactions with water.

-

Reagent Charging: In the reaction flask, place anhydrous antimony trifluoride (SbF₃). Add a small, catalytic amount of anhydrous antimony pentachloride (SbCl₅).

-

Addition of Substrate: Slowly add anhydrous carbon tetrachloride (CCl₄) to the flask.

-

Reaction Initiation: Gently heat the mixture. The reaction is an equilibrium, and heating helps to drive off the lower-boiling product (CCl₃F, b.p. 23.7 °C), shifting the equilibrium to the right.

-

Causality Note: The use of a catalyst (SbCl₅) forms an intermediate complex (e.g., SbCl₄F) that is a more effective fluoride donor than SbF₃ alone, increasing the reaction rate.

-

-

Product Collection: The gaseous CCl₃F product will pass through the condenser and liquefy in the cooled collection vessel.

-

Purification: The collected product can be further purified by fractional distillation to remove any unreacted CCl₄ or other halogenated methanes.

The First Fluorinated Carboxylic Acid

Building on his foundational work, Swarts successfully synthesized trifluoroacetic acid (TFA) in 1922, which was recognized as the strongest known organic acid of its time.[2] This discovery was a landmark, demonstrating that perfluorination (the replacement of all hydrogen atoms on a carbon chain with fluorine) dramatically alters the electronic properties of a molecule. The potent electron-withdrawing effect of the three fluorine atoms strongly stabilizes the carboxylate anion, making the proton far more likely to dissociate. This principle is a cornerstone of modern medicinal chemistry, where fluorination is often used to modulate the pKa of drug candidates.

Part 2: The Industrial Age - Accidental Polymers and Essential Surfactants

The transition of fluorinated compounds from academic synthesis to industrial-scale production was driven by an accidental discovery at DuPont and a subsequent manufacturing need that only a fluorinated carboxylic acid could fill.

The Serendipitous Discovery of PTFE (Teflon)

In 1938, while researching new chlorofluorocarbon refrigerants, DuPont chemist Roy J. Plunkett observed that a cylinder of tetrafluoroethylene (TFE) gas had seemingly vanished, despite the cylinder's weight indicating it was still full.[5][6] Upon sawing the cylinder open, he discovered a waxy, white powder.[7] This powder was polytetrafluoroethylene (PTFE), a polymer formed by the spontaneous polymerization of TFE. The material was found to be extraordinarily inert and possessed an incredibly low coefficient of friction.[8] Patented in 1941 and trademarked as Teflon in 1945, its first critical use was in the Manhattan Project, where its unparalleled resistance to the highly corrosive uranium hexafluoride was indispensable.[5][9]

The Need for PFOA and the Rise of Electrochemical Fluorination

To produce PTFE commercially, DuPont employed a technique called emulsion polymerization. This process requires a surfactant to stabilize the growing polymer particles in water. The surfactant had to be exceptionally stable, as to not interfere with the aggressive polymerization conditions. The solution was a fluorinated carboxylic acid: perfluorooctanoic acid (PFOA).[7]

The large-scale production of PFOA and its sulfonic acid analogue, perfluorooctane sulfonic acid (PFOS), was made possible by a different technology pioneered by 3M: electrochemical fluorination (ECF).[6] Developed based on the Simons Process, ECF involves passing an electric current through a solution of a hydrocarbon starting material (e.g., octanoyl chloride) in anhydrous hydrogen fluoride.

Caption: Key synthesis and production pathways in early fluorochemical history.

This process replaces all C-H bonds with C-F bonds, yielding the perfluorinated product. 3M began producing PFOA and PFOS using this method in the late 1940s.[7] PFOS, discovered by 3M scientists Patsy Sherman and Samuel Smith in 1953, became the key ingredient in their highly successful Scotchgard stain repellent.[6]

| Compound | Common Name/Acronym | Key Early Application |

| Polytetrafluoroethylene | PTFE, Teflon | Non-stick coatings, chemically inert seals[5][8] |

| Perfluorooctanoic Acid | PFOA, C8 | Surfactant in PTFE manufacturing[6][7] |

| Perfluorooctane Sulfonic Acid | PFOS | Active ingredient in Scotchgard stain repellent[6] |

| Chlorofluorocarbons | CFCs, Freon | Refrigerants and propellants[1][3] |

| Table 1. Key early fluorinated compounds and their primary applications. |

Part 3: The First Shadows - Early Toxicity and Persistence Studies

While fluorinated compounds were being celebrated publicly for their remarkable utility, internal research at the very companies producing them was beginning to paint a different picture. This early toxicological work, often concealed for decades, represents the first chapter in our understanding of these molecules' biological and environmental fate.

Bioaccumulation and Protein Binding

The concept of "forever chemicals" has its roots in studies conducted over 70 years ago.

-

1950: A study by 3M demonstrated that their fluorochemicals could accumulate in the blood of mice.[10][11]

-

1956: Research from Stanford University revealed that these compounds bind to proteins in human blood, a key mechanism for their retention in the body.[10]

These findings were profound. Unlike typical fat-soluble pollutants, these water-soluble acids were not easily excreted and instead persisted by binding to serum proteins. This was a paradigm shift in toxicology, but the knowledge remained internal.

Early Animal Studies and Organ Effects

Throughout the 1960s and 1970s, internal animal studies at both 3M and DuPont continued to raise red flags.

-

1960s: DuPont researchers found that PFOA could cause an increase in liver size in rats.[12] This finding was significant enough that in 1966, the U.S. Food and Drug Administration (FDA) rejected a DuPont petition to use a PFAS chemical as a food additive, citing these liver studies.[10]

Caption: Logical flow from early timeline events to key toxicological insights.

Evidence of Human Impact

The concern moved from animal models to human subjects when companies began monitoring their own workforces. In 1981, a deeply concerning finding in animal studies prompted significant action: both 3M and DuPont reassigned female workers from their fluorochemical manufacturing lines after studies revealed the potential for these chemicals to cause eye damage in developing fetuses.[10][11] This was a clear admission of a known developmental toxicity risk, yet this information was not shared publicly or with regulatory agencies for many years.

Conclusion: A Legacy of Innovation and Unforeseen Consequences

The early research into fluorinated carboxylic acids is a story of dualities. It is a testament to the power of chemical synthesis, where the strategic placement of fluorine atoms created molecules with unprecedented stability and utility, enabling technologies from non-stick cookware to life-saving firefighting foams. However, it is also a cautionary tale. The very C-F bond strength that made these compounds so useful also made them extraordinarily persistent.[13] The initial internal studies, conducted decades ago, held the first clues to the bioaccumulation, toxicity, and environmental permanence that define the global challenge we face with PFAS today.[14][15] For the modern researcher, this history underscores a critical imperative: to innovate with a deep and proactive understanding of a molecule's entire lifecycle, from its synthesis to its ultimate environmental and biological fate.

References

- Swarts fluorin

- For 50 Years, Polluters Knew PFAS Chemicals Were Dangerous But Hid Risks From Public. (n.d.). Environmental Working Group.

- Frédéric Swarts Facts for Kids. (2025). Kiddle.

- Frédéric Swarts - Wikiwand. (n.d.). Wikiwand.

- Polytetrafluoroethylene - Wikipedia. (n.d.). Wikipedia.

- Polytetrafluoroethylene (PTFE) | Research Starters - EBSCO. (n.d.). EBSCO.

- Organofluorine chemistry - Wikipedia. (n.d.). Wikipedia.

- For decades, polluters knew PFAS chemicals were dangerous but hid risks from public. (2019). Environmental Working Group.

- Understanding the History of PFAS: Discovery, Innovation, And Complic

- Swarts, Frédéric Jean Edmond | Encyclopedia.com. (n.d.). Encyclopedia.com.

- The history of PFAS: From World War II to your Teflon pan | Manufacturing Dive. (2023). Manufacturing Dive.

- The Story of PTFE - Features - The Chemical Engineer. (2025). The Chemical Engineer.

- PTFE History, Industrial Significance, Discovery - National Fluoromers, Miraj. (n.d.).

- Emerging contaminants of perfluoroalkyl carboxylic acids (PFCAs): a review of sources, occurrence, and accumulation in plants - PMC - NIH. (2025).

- From persistence to progress: assessing per- and polyfluoroalkyl substances (PFAS)

- DuPont, 3M Concealed Evidence of PFAS Risks | Union of Concerned Scientists. (2019). Union of Concerned Scientists.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. encyclopedia.com [encyclopedia.com]

- 3. Frédéric Swarts Facts for Kids [kids.kiddle.co]

- 4. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 5. Polytetrafluoroethylene - Wikipedia [en.wikipedia.org]

- 6. manufacturingdive.com [manufacturingdive.com]

- 7. The Story of PTFE - Features - The Chemical Engineer [thechemicalengineer.com]

- 8. Polytetrafluoroethylene (PTFE) | Research Starters | EBSCO Research [ebsco.com]

- 9. PTFE History, Industrial Significance, Discovery | Development & Industrial Use [nationalptfe.net]

- 10. static.ewg.org [static.ewg.org]

- 11. ewg.org [ewg.org]

- 12. ucs.org [ucs.org]

- 13. Frontiers | From persistence to progress: assessing per- and polyfluoroalkyl substances (PFAS) environmental impact and advances in photo-assisted fenton chemistry for remediation [frontiersin.org]

- 14. mx.techspray.com [mx.techspray.com]

- 15. Emerging contaminants of perfluoroalkyl carboxylic acids (PFCAs): a review of sources, occurrence, and accumulation in plants - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Bromo-2-fluoropropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known physical and chemical properties of 2-Bromo-2-fluoropropanoic acid, a halogenated carboxylic acid of interest in synthetic chemistry and drug development. Due to its unique stereoelectronic properties imparted by the presence of both bromine and fluorine atoms at the alpha-position, this molecule presents potential as a versatile building block. This document collates available data from computational models and provides insights based on the established principles of organic chemistry for its reactivity and handling.

Compound Identification and Structure

This compound is a chiral carboxylic acid. Its fundamental identifiers are crucial for accurate sourcing and regulatory compliance.

| Identifier | Value | Source |

| IUPAC Name | This compound | [PubChem][1] |

| CAS Number | 132629-22-2 | [PubChem][1] |

| Molecular Formula | C₃H₄BrFO₂ | [PubChem][1] |

| Molecular Weight | 170.97 g/mol | [PubChem][1] |

| Canonical SMILES | CC(C(=O)O)(F)Br | [PubChem][1] |

| InChI Key | ZTEGOWVITUUIFA-UHFFFAOYSA-N | [PubChem][1] |

Molecular Structure:

Caption: 2D structure of this compound.

Physical Properties

Experimental data on the physical properties of this compound is limited in publicly accessible literature. The following table includes computationally predicted values which can serve as estimations for experimental design.

| Property | Value | Notes | Source |

| Boiling Point | 188.5 ± 20.0 °C | Predicted | [ChemicalBook][2] |

| Density | 1.871 ± 0.06 g/cm³ | Predicted | [ChemicalBook][2] |

| pKa | Not Available | - | |

| XLogP3 | 1.2 | Computed | [PubChem][1] |

| Hydrogen Bond Donor Count | 1 | Computed | [PubChem][1] |

| Hydrogen Bond Acceptor Count | 2 | Computed | [PubChem][1] |

| Rotatable Bond Count | 1 | Computed | [PubChem][1] |

| Solubility | Not Available | Expected to be soluble in polar organic solvents. | - |

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in the surveyed literature. For research purposes, spectroscopic analysis of a synthesized and purified sample is required for unambiguous characterization.

Synthesis Protocols

Caption: Conceptual synthetic workflow for this compound.

Conceptual Steps:

-

α-Bromination: Propionic acid can be converted to its acid bromide followed by α-bromination using a standard procedure like the Hell-Volhard-Zelinsky reaction.[3][4] This would yield 2-bromopropionyl bromide.

-

Hydrolysis: The resulting 2-bromopropionyl bromide would then be carefully hydrolyzed to 2-bromopropanoic acid.

-

Fluorination: The final step would involve the electrophilic fluorination of the enolate of 2-bromopropanoic acid or its ester derivative using a modern fluorinating agent such as Selectfluor®. This step is critical and would likely require careful optimization of reaction conditions to achieve the desired product without side reactions.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the interplay of the carboxylic acid functionality and the two halogen substituents at the α-carbon.

Acidity: The presence of two electronegative halogens (bromine and fluorine) at the α-position is expected to significantly increase the acidity of the carboxylic acid proton compared to propanoic acid itself, due to the inductive effect stabilizing the carboxylate anion.

Reactivity of the α-Carbon:

-

Nucleophilic Substitution: The carbon atom bearing both bromine and fluorine is electrophilic and susceptible to nucleophilic attack. The bromide ion is a good leaving group, suggesting that SN2-type reactions with various nucleophiles could be facile.[3][4] This opens up possibilities for introducing a range of functional groups at the α-position.

-

Reactivity towards Bases: Strong bases can deprotonate the carboxylic acid. Depending on the base strength and reaction conditions, elimination reactions might be possible, although the presence of the fluorine atom might influence the preferred reaction pathway.

Potential Reactions:

-

Esterification: Standard acid-catalyzed esterification with alcohols should proceed readily to afford the corresponding esters. These esters would also be valuable synthetic intermediates.

-

Amidation: Conversion to the corresponding amide can be achieved through activation of the carboxylic acid (e.g., to the acid chloride) followed by reaction with an amine.

-

Reduction: The carboxylic acid can be reduced to the corresponding alcohol, 2-bromo-2-fluoropropan-1-ol, using strong reducing agents like lithium aluminum hydride.

Stability and Decomposition

Specific data on the stability and decomposition of this compound is not available. However, based on the general knowledge of halogenated organic compounds, the following can be inferred:

-

Thermal Stability: Halogenated carboxylic acids can be susceptible to thermal decarboxylation. The presence of the α-bromo and α-fluoro substituents might influence the temperature at which this occurs. Studies on the thermolysis of perfluorocarboxylic acids indicate that decomposition can occur at elevated temperatures, leading to the formation of various smaller fluorinated and halogenated species.[5]

-

Hydrolytic Stability: The compound is expected to be stable in aqueous solutions under neutral and acidic conditions. In basic solutions, nucleophilic substitution of the bromide may occur.

Safety and Handling

A comprehensive Safety Data Sheet (SDS) for this compound should be consulted before handling. Based on the structure and the known hazards of similar compounds, the following precautions are recommended:

-

Corrosive: As a carboxylic acid, it is likely to be corrosive to skin and eyes.

-

Toxicity: Halogenated organic compounds can have toxicological effects. Inhalation, ingestion, and skin contact should be avoided.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.

-

Handling: All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a potentially valuable, yet underexplored, building block in organic synthesis. While its fundamental identifiers are established, there is a notable lack of experimentally determined physical and spectroscopic data. The reactivity of this compound can be inferred from the established chemistry of α-halo carboxylic acids, suggesting its utility in a variety of synthetic transformations. Further research into the synthesis, characterization, and reactivity of this compound is warranted to fully unlock its potential for applications in drug discovery and materials science.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. National Institutes of Health. [Link]

-

Chemistry LibreTexts. 22.4: Alpha Bromination of Carboxylic Acids. [Link]

-

Chemistry LibreTexts. 10.4: Alpha Bromination of Carboxylic Acids. [Link]

-

NIST. 2-Bromopropanoic acid. National Institute of Standards and Technology. [Link]

-

ResearchGate. Reaction of α-bromocarboxylic acids with hydrazine and dimethylhydrazine. [Link]

-

PubMed. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. [Link]

-

Fiveable. Alpha Bromination of Carboxylic Acids | Organic Chemistry Class Notes. [Link]

-

NIST. 2-Bromopropanoic acid. National Institute of Standards and Technology. [Link]

-

YouTube. 2-BROMOPROPIONIC ACID SYNTHESIS.#ncchem. [Link]

-

PrepChem.com. Preparation of 2-bromopropionic acid. [Link]

-

ResearchGate. A Novel Method for the Preparation of α,α'-Difluoroesters and Acids Using BrF3. [Link]

-

NIST. 2-Bromopropanoic acid. National Institute of Standards and Technology. [Link]

-

SD Fine-Chem Limited. 2-bromopropionic acid (for synthesis). [Link]

-

Radboud Repository. Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. [Link]

-

AD PHARMACHEM. High Qulity 2-Bromo Propionic Acid. [Link]

-

NIST. 2-Bromopropanoic acid. National Institute of Standards and Technology. [Link]

-

ResearchGate. The study of thermal decomposition of 2-bromo-3,3,3-trifluoropropene and its fire-extinguishing mechanism | Request PDF. [Link]

-

Cheméo. Chemical Properties of 2-Bromopropanoic acid (CAS 598-72-1). [Link]

-

National Institutes of Health. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. [Link]

-

PubChem. 2-Bromo-2-methylpropanoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Bromo-3-fluoropentanoic acid. National Center for Biotechnology Information. [Link]

-

Chemical Engineering Transactions. Products of Thermal Decomposition of Brominated Polymer Flame Retardants. [Link]

-

AIDIC. Products of Thermal Decomposition of Brominated Polymer Flame Retardants. [Link]

Sources

- 1. Sciencemadness Discussion Board - 2-Br Propionic Acid Physical Properties - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. This compound | C3H4BrFO2 | CID 11816118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromo-2-fluoropropane | C3H6BrF | CID 88119095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromopropanoic acid [webbook.nist.gov]

- 5. A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Bromo-2-fluoropropanoic Acid: A Predictive and In-Depth Technical Guide

Introduction

In the landscape of modern drug discovery and materials science, the strategic incorporation of halogen atoms, particularly fluorine, into organic scaffolds is a widely employed strategy to modulate physicochemical and biological properties. 2-Bromo-2-fluoropropanoic acid (C₃H₄BrFO₂) is a chiral carboxylic acid that presents a unique combination of a stereogenic center bearing both a bromine and a fluorine atom. This structural motif makes it a potentially valuable building block in medicinal chemistry and asymmetric synthesis. A thorough understanding of its structural and electronic properties is paramount for its effective utilization.

This technical guide provides a comprehensive, predictive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. In the absence of extensive published experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and data from analogous compounds to construct a reliable predictive profile. This document is intended to serve as a foundational resource for researchers, enabling them to identify, characterize, and utilize this compound with confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of its molecular structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting two distinct signals corresponding to the two types of protons in the molecule.

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to appear as a broad singlet in the downfield region of the spectrum, typically at δ 10-13 ppm . Its chemical shift is sensitive to solvent, concentration, and temperature due to varying degrees of hydrogen bonding.

-

Methyl Protons (-CH₃): The three equivalent protons of the methyl group are adjacent to the chiral center bearing both a bromine and a fluorine atom. These electronegative atoms will cause a significant downfield shift. More importantly, these protons will couple with the adjacent fluorine atom. According to the n+1 rule, the signal for the methyl protons will be split into a doublet . The predicted chemical shift is in the range of δ 1.9-2.2 ppm . The expected three-bond proton-fluorine coupling constant (³JHF) is typically in the range of 20-25 Hz.

| Predicted ¹H NMR Data | |

| Proton Assignment | Predicted Chemical Shift (δ, ppm) |

| -COOH | 10-13 (broad singlet) |

| -CH₃ | 1.9-2.2 (doublet, ³JHF ≈ 20-25 Hz) |

| Integration Ratio | -CH₃ : -COOH = 3 : 1 |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide direct information about the carbon skeleton. Three distinct signals are expected, all of which will exhibit coupling to the fluorine atom.

-

Carbonyl Carbon (-COOH): This carbon is the most deshielded and will appear in the typical range for carboxylic acids, around δ 170-175 ppm . It will be split into a doublet by the fluorine atom two bonds away (²JCF), with a coupling constant typically in the range of 20-30 Hz.

-

Quaternary Carbon (-C(Br)F-): This carbon is directly attached to both bromine and fluorine. The high electronegativity of these atoms will cause a significant downfield shift. It is predicted to resonate in the range of δ 90-100 ppm . This signal will be a doublet due to the large one-bond carbon-fluorine coupling (¹JCF), which is expected to be in the range of 180-200 Hz.

-

Methyl Carbon (-CH₃): The methyl carbon will be the most upfield signal, predicted to be in the range of δ 20-25 ppm . It will also be split into a doublet by the fluorine atom two bonds away (²JCF), with a coupling constant similar to that of the carbonyl carbon, around 20-25 Hz.

| Predicted ¹³C NMR Data | |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -COOH | 170-175 (doublet, ²JCF ≈ 20-30 Hz) |

| -C(Br)F- | 90-100 (doublet, ¹JCF ≈ 180-200 Hz) |

| -CH₃ | 20-25 (doublet, ²JCF ≈ 20-25 Hz) |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it an excellent tool for characterizing fluorinated compounds.[1]

-

Fluorine Signal (-F): A single signal is expected for the fluorine atom. Based on data for similar α-fluoro carboxylic acids, the chemical shift is predicted to be in the range of δ -160 to -180 ppm (relative to CFCl₃).

-

Splitting Pattern: The fluorine signal will be coupled to the three equivalent protons of the adjacent methyl group. According to the n+1 rule, this will result in a quartet . The coupling constant will be the same ³JHF observed in the ¹H NMR spectrum (≈ 20-25 Hz).

| Predicted ¹⁹F NMR Data | |

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) |

| -C(Br)F- | -160 to -180 (quartet, ³JHF ≈ 20-25 Hz) |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural verification.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Add a small amount of a reference standard, such as tetramethylsilane (TMS), for ¹H and ¹³C NMR.

-

¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field spectrometer. Standard parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A larger number of scans will be required due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

-

¹⁹F NMR Acquisition: Acquire the spectrum on a fluorine-capable probe. A reference standard such as CFCl₃ (or an external standard) should be used.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid group.

-

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ . This broadening is a hallmark of carboxylic acids and is due to strong intermolecular hydrogen bonding, which forms a dimeric structure.[2]

-

C-H Stretch: Sharp peaks corresponding to the asymmetric and symmetric stretching of the methyl C-H bonds will appear around 2900-3000 cm⁻¹ . These are often observed superimposed on the broad O-H band.[3]

-

C=O (Carbonyl) Stretch: A very strong and sharp absorption is predicted in the range of 1700-1725 cm⁻¹ . The presence of electron-withdrawing halogens (Br and F) on the α-carbon is expected to shift this band to a slightly higher wavenumber compared to unsubstituted propanoic acid.[4]

-

C-O Stretch and O-H Bend: In the fingerprint region, a medium intensity C-O stretching band should appear around 1210-1320 cm⁻¹ . The in-plane O-H bending vibration is expected around 1395-1440 cm⁻¹ .

-

C-F and C-Br Stretches: Strong absorptions corresponding to the C-F and C-Br stretches are expected in the lower frequency region of the fingerprint region, typically between 1000-1200 cm⁻¹ for C-F and 500-650 cm⁻¹ for C-Br.

| Predicted IR Absorption Bands | |

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H stretch (hydrogen-bonded) | 2500-3300 (very broad, strong) |

| C-H stretch (methyl) | 2900-3000 (sharp, medium) |

| C=O stretch (carbonyl) | 1700-1725 (strong, sharp) |

| C-O stretch | 1210-1320 (medium) |

| O-H bend | 1395-1440 (medium) |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (ATR): If the sample is a solid or a liquid, a small amount can be placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. This is the most common and convenient method.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded first.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Molecular Ion Peak

The molecular weight of this compound (C₃H₄BrFO₂) is approximately 170.96 g/mol . A key feature of the mass spectrum will be the molecular ion (M⁺) peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (M⁺ and M+2). This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.[5]

Predicted Fragmentation Pattern

The fragmentation of the molecular ion will be driven by the presence of the halogens and the carboxylic acid group.

-

Loss of Bromine: The C-Br bond is the weakest, so a major fragmentation pathway will be the loss of a bromine radical (•Br), leading to a fragment ion at m/z 91 (for ⁷⁹Br) and 93 (for ⁸¹Br) . This will result in a prominent peak at m/z 91 .

-

Loss of Carboxyl Group: Cleavage of the bond between the α-carbon and the carbonyl carbon can lead to the loss of the carboxyl group (•COOH), resulting in a fragment at m/z 125 and 127 .

-

Loss of HF: Elimination of hydrogen fluoride (HF) is a common fragmentation pathway for fluorinated compounds, which would lead to a peak at m/z 150 and 152 .[5]

-

Other Fragments: Other potential fragments include the loss of the entire carboxylic acid group with a hydrogen transfer, or subsequent fragmentation of the primary fragment ions.

| Predicted Mass Spectrometry Fragments | |

| m/z | Proposed Fragment |

| 170/172 | [M]⁺ (Molecular ion) |

| 125/127 | [M - COOH]⁺ |

| 91 | [M - Br]⁺ |

| 45 | [COOH]⁺ |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-